Home > Products > Screening Compounds P120545 > N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide -

N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Catalog Number: EVT-5903721
CAS Number:
Molecular Formula: C16H13ClN2OS2
Molecular Weight: 348.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{2-[(2-Chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide is a synthetic organic compound belonging to the benzothiazole class of heterocyclic compounds. Benzothiazoles are aromatic compounds characterized by a thiazole ring fused to a benzene ring. These compounds exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry for developing novel therapeutic agents. [, ] While the specific source and classification of N-{2-[(2-Chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide are not explicitly mentioned in the provided papers, its role in scientific research centers around its potential as a lead compound for drug discovery, particularly in the areas of anticancer and anti-inflammatory therapies.

  • Compound Description: This compound features an adamantyl group linked to a 6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety. The crystal structure reveals a near-planar conformation for the acetamide portion and a gauche orientation of the adamantyl substituent relative to the acetamide C–N bond [].
  • Compound Description: This compound, identified as compound 3.1 in the study, exhibits significant anticancer activity, particularly against colon, melanoma, and ovarian cancer cell lines []. It demonstrated potent growth inhibition (GI50) in the low micromolar range [].
  • Compound Description: The crystal structure of this compound reveals a dihedral angle of 79.3° between the benzothiazole ring and the methylphenyl ring []. The crystal packing is characterized by hydrogen bonds involving a water molecule and weaker interactions like C–H⋯O, C–H⋯Cg, and π–π stacking [].
  • Compound Description: Identified as compound 2e in the research, this compound exhibits potent anticancer activity by inhibiting EGFR []. It showed strong growth inhibition (IC50 = 6.43 μM) against the HCT116 human colorectal carcinoma cell line, outperforming the reference drug erlotinib []. It also induces apoptosis and inhibits EGFR with an IC50 of 2.80 μM, highlighting its potential as an anticancer agent [].
  • Compound Description: Designated as compound 13 in the study, this compound exhibits promising anticancer activity against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines []. It effectively inhibits DNA synthesis in MCF-7 cells and induces apoptosis, highlighting its potential as an anticancer agent [].
  • Compound Description: Identified as compound 1a in the research, it exhibits potent protoporphyrinogen oxidase (PPO) inhibition, a key enzyme in chlorophyll biosynthesis, making it a potential herbicide []. Its high potency (Ki = 0.08 μM) surpasses that of the commercial herbicide sulfentrazone [].
  • Compound Description: Designated as compound 1b in the study, this compound exhibits strong herbicidal activity, particularly against dicot weeds, comparable to the commercial herbicide sulfentrazone []. Notably, it shows good selectivity, demonstrating minimal damage to wheat crops [], highlighting its potential for weed control in wheat fields.
  • Compound Description: Identified as compound BTC-j in the research, it exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria []. Its potency is comparable to standard antimicrobial agents, suggesting potential for further development []. Docking studies indicate interactions with DNA gyrase, a validated target for antibacterial agents [].
  • Compound Description: Designated as compound BTC-r in the study, it shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria []. Its efficacy is comparable to standard antimicrobial agents, indicating its potential as an antimicrobial agent [].
  • Compound Description: This series of compounds was designed based on pharmacophoric elements known for anticonvulsant activity []. Several compounds from this series, including 5i, 5t, and 5u, showed potent anticonvulsant activity in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests with minimal neurotoxicity []. Notably, these compounds exhibited a significantly improved protective index compared to existing anticonvulsant drugs [].
  • Relevance: This series of compounds shares the core structure of N-(benzothiazol-2-yl)acetamide with the target compound, N-{2-[(2-Chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide. The variations within this series involve different substituents on the benzothiazole and thiadiazole rings, allowing exploration of structure-activity relationships for anticonvulsant activity [].
  • Compound Description: Discovered through a multi-step virtual screening approach, this compound exhibits non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitory activity []. With an IC50 value of 1.2 μM, it shows promise as a potential anti-inflammatory and anticancer agent [].
  • Relevance: While not directly containing a benzothiazole moiety, this compound is relevant due to its shared biological target, mPGES-1, with some benzothiazole derivatives []. This highlights the potential for structurally diverse compounds to target mPGES-1 and suggests avenues for exploring alternative scaffolds, including those based on N-{2-[(2-Chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide, for developing novel mPGES-1 inhibitors.
  • Compound Description: This compound, discovered through virtual screening, acts as a non-acidic mPGES-1 inhibitor []. It exhibits an IC50 of 1.3 μM and represents a novel scaffold for mPGES-1 inhibition, holding potential as an anti-inflammatory and anticancer agent []. Structural optimization of this compound yielded derivatives with improved inhibitory activity (IC50: 0.3–0.6 μM) [].

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide [12-14]

    • Compound Description: This class of compounds, featuring a benzothiazole-thiazole-benzothiazole linkage, has been explored for its biological activities [, ]. Synthesized from 2-chloroacetyl amino-6-substituted benzothiazoles and 2-mercaptobenzothiazole, these compounds demonstrate the possibility of introducing various substituents on the benzothiazole rings [, ], allowing for the exploration of structure-activity relationships.
    • Compound Description: These compounds, characterized by a benzothiazole-hydrazine-benzothiazole linkage, have been investigated for their biological activities [, ]. Synthesized through the reaction of 2-chloroacetyl amino-6-substituted benzothiazoles with 2-hydrazinobenzothiazole, these compounds demonstrate the feasibility of introducing diverse substituents on the benzothiazole rings [, ]. This structural diversity allows for exploring the impact of different substituents on biological activity.

    Properties

    Product Name

    N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

    IUPAC Name

    N-[2-[(2-chlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide

    Molecular Formula

    C16H13ClN2OS2

    Molecular Weight

    348.9 g/mol

    InChI

    InChI=1S/C16H13ClN2OS2/c1-10(20)18-12-6-7-14-15(8-12)22-16(19-14)21-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3,(H,18,20)

    InChI Key

    GGSOVEFHPWOARX-UHFFFAOYSA-N

    SMILES

    CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=CC=C3Cl

    Canonical SMILES

    CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=CC=C3Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.